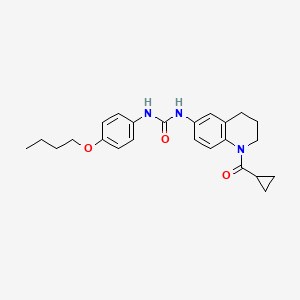
1-(4-Butoxyphenyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H29N3O3 and its molecular weight is 407.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Butoxyphenyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 1203077-20-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H29N3O3, with a molecular weight of 407.5 g/mol. The structure features a butoxyphenyl group and a tetrahydroquinoline moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O3 |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 1203077-20-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist for certain receptors, potentially influencing pathways related to pain and inflammation.
Analgesic Properties
Research indicates that compounds similar to this compound have shown analgesic effects. For instance, structural analogs have been identified as selective TRPV1 antagonists, which are crucial in pain signaling pathways .
Antitumor Activity
The compound's potential antitumor properties are under investigation. Analogous compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The specific mechanisms remain to be fully elucidated but may involve modulation of cell signaling pathways associated with growth and survival.
Study on TRPV1 Antagonism
A study focused on the structure-activity relationship (SAR) of TRPV1 antagonists revealed that modifications in the molecular structure could significantly enhance potency and selectivity . While specific data on this compound is limited, insights from related compounds suggest a promising avenue for analgesic drug development.
Antitumor Efficacy
In a comparative study of urea-based compounds, certain derivatives exhibited notable cytotoxicity against human cancer cell lines. These findings highlight the potential for further exploration of this compound in oncology .
科学的研究の応用
Medicinal Chemistry Applications
- TRPV1 Antagonism : Recent studies have indicated that analogs of this compound may serve as TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. TRPV1 is implicated in pain sensation; thus, compounds that can selectively inhibit this receptor are of significant interest for developing analgesics with fewer side effects. The structure-activity relationship (SAR) studies suggest that modifications can enhance potency and selectivity against TRPV1 activation while minimizing adverse effects associated with other pain pathways .
- Anticancer Research : There is emerging evidence that compounds with similar structures exhibit anticancer properties. For instance, the incorporation of specific moieties can lead to enhanced cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation through pathway modulation .
Biological Research Applications
- Inhibition Studies : Compounds related to 1-(4-Butoxyphenyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea have been investigated for their ability to inhibit specific enzymes linked to inflammatory responses. For instance, studies have shown that similar compounds can inhibit COX-2 expression in cellular models, suggesting potential applications in treating inflammatory diseases .
- Neuropharmacology : The compound's structural features may allow it to interact with various neurotransmitter systems. Research into its effects on neuroreceptors could reveal new therapeutic avenues for neurological disorders, particularly those involving pain modulation and sensory perception.
Case Study 1: TRPV1 Antagonist Development
A recent study focused on synthesizing derivatives of the compound to evaluate their efficacy as TRPV1 antagonists. The lead compound demonstrated significant selectivity for capsaicin-induced activation compared to proton activation, with an IC50 value indicating high potency . This highlights the potential for developing new analgesics based on this structural framework.
Case Study 2: Anticancer Activity
In a comparative analysis of several urea derivatives, one variant showed promising results against breast cancer cell lines. The study utilized cell viability assays and flow cytometry to assess the apoptotic effects induced by the compound. Results indicated a substantial decrease in cell viability and an increase in apoptotic markers after treatment with the compound .
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-2-3-15-30-21-11-8-19(9-12-21)25-24(29)26-20-10-13-22-18(16-20)5-4-14-27(22)23(28)17-6-7-17/h8-13,16-17H,2-7,14-15H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEOORMCRKGGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













